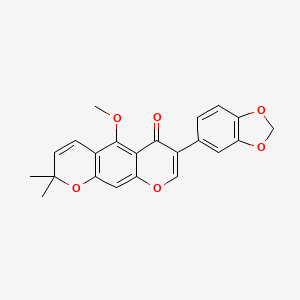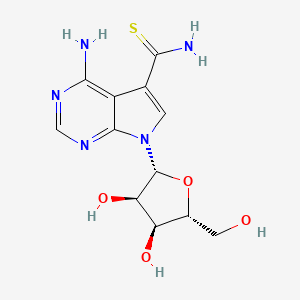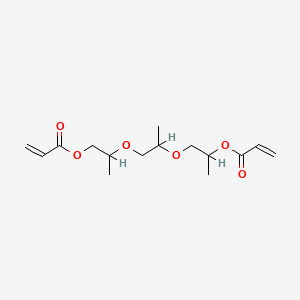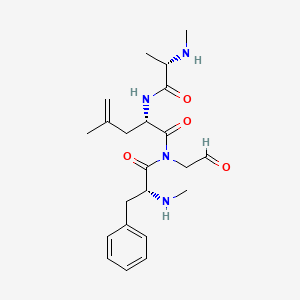![molecular formula C26H26ClN3O3S B1227505 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B1227505.png)
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide is a member of piperazines.
Scientific Research Applications
DNA Binding and Therapeutic Applications
One study highlights the properties of a related compound, Hoechst 33258, a bis-benzimidazole derivative known for its strong binding to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. This characteristic makes it a valuable tool in cell biology for chromosome and nuclear staining and offers a foundation for rational drug design (Issar & Kakkar, 2013).
Pharmacokinetic Enhancements
Research on sulfonylurea drugs, which share a chemical moiety with the compound , reveals the impact of genetic polymorphisms on the pharmacokinetics and pharmacodynamics of these drugs. The findings suggest that modifications in the sulfonylurea structure, similar to alterations in related compounds like "2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide," could potentially enhance drug efficacy and reduce adverse effects (Xu, Murray, & McLachlan, 2009).
Chemical Synthesis and Drug Design
The synthesis and application of N-alkylphenothiazines, which share structural similarities with "2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide," highlight the compound's potential in creating derivatives with significant biological activities. These activities include antipsychotic properties and the possibility of developing new drugs with enhanced safety profiles and therapeutic effects (Krstić et al., 2016).
Antioxidant Capacity
The ABTS/PP decolorization assay, used to evaluate antioxidant capacity, underscores the importance of understanding the chemical reactions and pathways involved in the interaction of compounds like "2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide" with biological systems. Such insights can lead to the development of compounds with tailored antioxidant properties, beneficial for therapeutic applications (Ilyasov et al., 2020).
properties
Product Name |
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide |
|---|---|
Molecular Formula |
C26H26ClN3O3S |
Molecular Weight |
496 g/mol |
IUPAC Name |
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide |
InChI |
InChI=1S/C26H26ClN3O3S/c27-25-12-11-23(18-24(25)26(31)28-21-10-9-19-5-4-6-20(19)17-21)34(32,33)30-15-13-29(14-16-30)22-7-2-1-3-8-22/h1-3,7-12,17-18H,4-6,13-16H2,(H,28,31) |
InChI Key |
MHIZILWBZBKEHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[[2-Aminooxyethyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B1227434.png)





